

2-Fluoro-5-(trifluoromethyl)aniline physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)aniline

Cat. No.: B048297

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)aniline

This guide provides a comprehensive overview of the essential physical and chemical properties of **2-Fluoro-5-(trifluoromethyl)aniline** (CAS No. 535-52-4). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes literature data with practical, field-proven methodologies for property verification. Our objective is to furnish a reliable technical resource that supports the compound's application in advanced chemical synthesis and pharmaceutical research.

Introduction: A Key Fluorinated Building Block

2-Fluoro-5-(trifluoromethyl)aniline, also known as 3-Amino-4-fluorobenzotrifluoride, is a substituted aniline that serves as a critical intermediate in organic synthesis. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom, make it a valuable precursor for creating complex molecules, particularly in the agrochemical and pharmaceutical industries. For instance, it has been utilized as a reactant in the synthesis of quinazoline derivatives with potential anticancer activities^[1]. Understanding its physical properties is paramount for optimizing reaction conditions, ensuring safe handling, and developing robust purification protocols.

Section 1: Core Physicochemical Identifiers

Precise identification is the foundation of any chemical study. The structural and naming conventions for **2-Fluoro-5-(trifluoromethyl)aniline** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	2-fluoro-5-(trifluoromethyl)aniline	[2]
CAS Number	535-52-4	[2]
Molecular Formula	C ₇ H ₅ F ₄ N	[2] [3] [4]
Molecular Weight	179.11 g/mol	[2]
Chemical Structure		
InChI	InChI=1S/C7H5F4N/c8-5-2-1-4(3-6(5)12)7(9,10,11)/h1-3H,12H2	[2]
InChIKey	DRKWGMXFFCPZLW-UHFFFAOYSA-N	[2]
SMILES	C1=CC(=C(C=C1C(F)(F)F)N)F	[2] [4]
Synonyms	3-Amino-4-fluorobenzotrifluoride, $\alpha,\alpha,\alpha,6$ -Tetrafluoro-m-toluidine	[2]

Section 2: Macroscopic and Thermodynamic Properties

The macroscopic properties define the compound's physical state and behavior under various conditions. These parameters are crucial for process design, solvent selection, and safety assessments. The compound typically presents as a colorless to yellow or amber liquid[\[1\]](#)[\[5\]](#)[\[6\]](#).

Property	Value	Notes	Source(s)
Appearance	Clear colorless to amber/yellow liquid	Visual inspection at ambient temperature.	[1][5]
Boiling Point	155 °C (lit.)	At 760 mmHg. One source reports a wider range of 172.1 ± 40.0 °C.	[3][5][6]
Density	1.378 g/mL at 25 °C (lit.)	Another source provides a calculated value of 1.4 ± 0.1 g/cm ³ .	[3][6]
Refractive Index	n _{20/D} 1.461 (lit.)	Measured at 20 °C using the sodium D-line.	[6]
Flash Point	70 °C (158 °F)	Closed cup method. Indicates a combustible liquid.	[5]
Vapor Pressure	1.4 ± 0.3 mmHg at 25 °C	Calculated value.	[3]
Water Solubility	Insoluble	Qualitative assessment.	[7]
LogP	2.5 / 2.84	A measure of lipophilicity.	[2][3][5]

Expert Insight: The discrepancy observed in the boiling point values may stem from variations in experimental purity or atmospheric pressure during measurement. For critical applications, it is advisable to determine the boiling point of the specific batch in use. The LogP value suggests significant lipophilicity, which implies good solubility in nonpolar organic solvents and poor solubility in aqueous media, a key consideration for extraction and chromatography.

Section 3: Spectroscopic and Analytical Profile

Spectroscopic data provides an atomic-level fingerprint of the molecule, essential for structure confirmation and purity analysis.

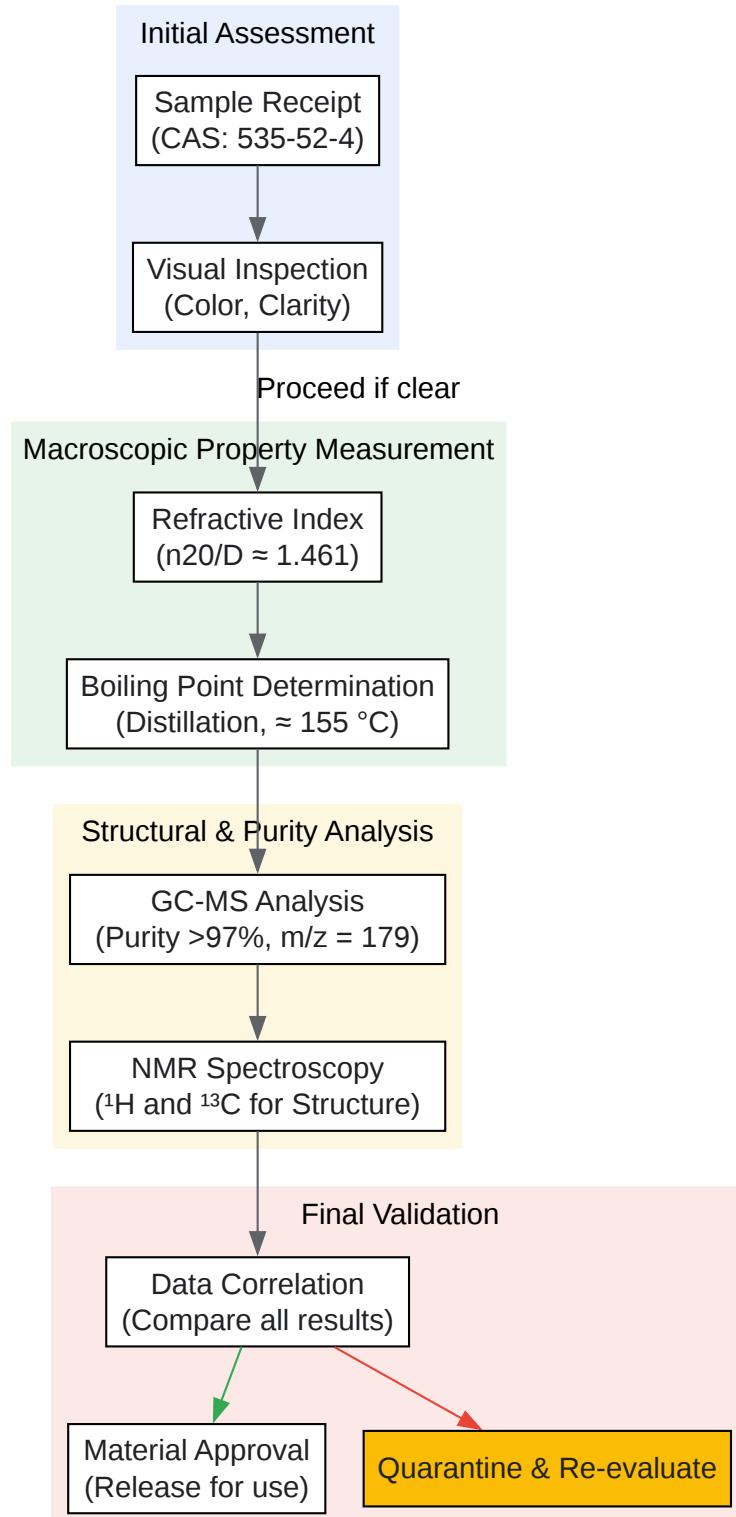
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is a primary tool for confirming the aromatic substitution pattern. The spectrum will show distinct signals for the three aromatic protons and a broad signal for the amine ($-\text{NH}_2$) protons. The coupling between the protons and the fluorine atoms (^1H - ^{19}F coupling) provides definitive structural information. A representative spectrum is available for review on ChemicalBook[8].
- ^{13}C NMR: The carbon NMR spectrum complements the ^1H NMR data, showing distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant, while the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Data is available on PubChem[2].

Infrared (IR) Spectroscopy The IR spectrum reveals the functional groups present. Key expected absorptions include:

- N-H Stretching: A pair of bands in the $3300\text{-}3500\text{ cm}^{-1}$ region, characteristic of a primary amine.
- C-F Stretching: Strong, sharp bands typically found in the $1100\text{-}1350\text{ cm}^{-1}$ region, corresponding to the C-F bond of the fluoro group and the CF_3 group.
- Aromatic C=C Stretching: Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region. An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound on PubChem, sourced from Bio-Rad Laboratories[2].

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.


- Electron Ionization (EI-MS): The molecular ion peak (M^+) is expected at an m/z of 179, corresponding to the molecular weight. The NIST Mass Spectrometry Data Center reports the top peak at m/z 179, confirming the stability of the molecular ion under EI conditions[2].

Section 4: A Self-Validating Workflow for Physical Property Verification

To ensure the quality and consistency of **2-Fluoro-5-(trifluoromethyl)aniline** for research, we propose the following integrated workflow. This protocol is designed as a self-validating system, where each step provides a check on the others.

Causality Statement: The rationale for this multi-step verification is that no single technique can definitively confirm both identity and purity. A combination of macroscopic measurements (Boiling Point, Refractive Index) and spectroscopic analysis (NMR, GC-MS) provides orthogonal data, creating a robust and trustworthy quality control process.

Workflow for Physical Property Verification

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the comprehensive verification of **2-Fluoro-5-(trifluoromethyl)aniline**.

Step-by-Step Experimental Protocols

- Visual Inspection and Refractive Index Measurement:
 - Objective: Rapid, non-destructive initial quality check.
 - Protocol:
 1. Visually inspect the sample at room temperature. It should be a clear liquid, free of particulates. Note the color.
 2. Calibrate a digital refractometer using a standard (e.g., distilled water).
 3. Place 1-2 drops of the sample on the prism.
 4. Record the refractive index at 20°C. The value should be approximately 1.461.
 - Trustworthiness Check: A significant deviation from the expected refractive index (>0.002) suggests either contamination or misidentification.
- Boiling Point Determination via Micro-Distillation:
 - Objective: To confirm the boiling point and assess for volatile impurities.
 - Protocol:
 1. Set up a micro-distillation apparatus in a fume hood.
 2. Place 5-10 mL of the sample in the distillation flask with a boiling chip.
 3. Slowly heat the flask using a heating mantle.
 4. Record the temperature at which a steady distillation rate is achieved and condensate is observed on the thermometer bulb. This is the boiling point. The expected range is ~155 °C[5][6].

- Trustworthiness Check: A wide boiling range ($> 2 \text{ } ^\circ\text{C}$) indicates the presence of impurities. A constant boiling point provides confidence in the sample's purity.
- Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:
 - Objective: To quantify purity and identify any potential contaminants.
 - Protocol:
 1. Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
 2. Inject the sample into a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms).
 3. Run a temperature gradient program (e.g., $50 \text{ } ^\circ\text{C}$ to $250 \text{ } ^\circ\text{C}$ at $10 \text{ } ^\circ\text{C}/\text{min}$).
 4. Integrate the resulting chromatogram to determine the area percent of the main peak. This should be $\geq 97\%$.
 5. Analyze the mass spectrum of the main peak. It should show a molecular ion at $m/z 179[2]$.
 - Trustworthiness Check: This is the primary purity validation step. The mass spectrum provides definitive molecular weight confirmation, validating the results from the boiling point and refractive index measurements.

Section 5: Essential Safety and Handling

2-Fluoro-5-(trifluoromethyl)aniline is a hazardous chemical and must be handled with appropriate precautions.

Hazard Category	GHS Statements	Recommendations
Acute Toxicity	H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.	Avoid all personal contact. Use only in a well-ventilated area or fume hood.[6][9]
Irritation	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6][10]
Handling	P261, P280	Avoid breathing vapors. Wear protective gloves/clothing/eye protection.[6]
Storage	Store below +30°C.	Keep container tightly closed in a dry, cool, and well-ventilated place.[5][11]

Emergency Procedures:

- Skin Contact: Immediately wash off with plenty of soap and water[12].
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[6][12].
- Inhalation: Remove person to fresh air and keep comfortable for breathing[11][12].
- Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell[11][12].

Conclusion

2-Fluoro-5-(trifluoromethyl)aniline is a key chemical intermediate with a well-defined set of physical properties. This guide provides a consolidated resource of its core characteristics, from macroscopic appearance to detailed spectroscopic data. By following the proposed self-validating workflow, researchers can confidently verify the identity and purity of this compound, ensuring the integrity and reproducibility of their scientific work.

References

- **2-Fluoro-5-(trifluoromethyl)aniline** | CAS#:535-52-4. (n.d.). Chemsr.
- **2-fluoro-5-(trifluoromethyl)aniline**, CAS No. 535-52-4. (n.d.). iChemical.
- **2-fluoro-5-(trifluoromethyl)aniline**. (n.d.). Stenutz.
- **2-Fluoro-5-(trifluoromethyl)aniline**. (n.d.). PubChem.
- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS CAS-No. (2019, January 31). Loba Chemie.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. bocsci.com [bocsci.com]
- 2. **2-Fluoro-5-(trifluoromethyl)aniline** | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. **2-Fluoro-5-(trifluoromethyl)aniline** | CAS#:535-52-4 | Chemsr [chemsrc.com]
- 4. **2-Fluoro-5-(trifluoromethyl)aniline**, 97% | Fisher Scientific [fishersci.ca]
- 5. echemi.com [echemi.com]
- 6. **2-fluoro-5-(trifluoromethyl)aniline**, CAS No. 535-52-4 - iChemical [ichemical.com]
- 7. **5-FLUORO-2-(TRIFLUOROMETHYL)ANILINE** price,buy **5-FLUORO-2-(TRIFLUOROMETHYL)ANILINE** - chemicalbook [chemicalbook.com]
- 8. **2-Fluoro-5-(trifluoromethyl)aniline(535-52-4)** 1H NMR spectrum [chemicalbook.com]
- 9. **WERCS Studio** - Application Error [assets.thermofisher.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Fluoro-5-(trifluoromethyl)aniline physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048297#2-fluoro-5-trifluoromethyl-aniline-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com